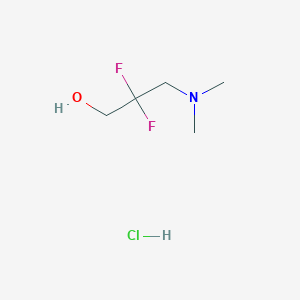

3-(Dimethylamino)-2,2-difluoropropan-1-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-2,2-difluoropropan-1-ol;hydrochloride, also known as DFMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DFMA is a synthetic compound that is used as a chiral building block in the synthesis of various drugs and other biologically active molecules.

Scientific Research Applications

DNA-based Bioconjugates Synthesis

An adapted strategy from the conventional 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) crosslinking method was developed to form a covalently coupled phosphoramidated single stranded DNA (ssDNA). This method is used for synthesizing DNA-based bioconjugates .

Peptide Immobilization

EDC, which is 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride, is a water-soluble carbodiimide crosslinker that activates carboxyl groups for spontaneous reaction with primary amines. This enables peptide immobilization .

Hapten-Carrier Protein Conjugation

The EDC crosslinker is also used for hapten-carrier protein conjugation. This is a process where small molecules (haptens) are attached to larger carrier proteins to elicit an immune response .

NHS-Activated, Amine-Reactive Labeling Compounds Creation

In the presence of N-hydroxysulfosuccinimide (sulfo-NHS), EDC can be used to convert carboxyl groups to amine-reactive sulfo-NHS esters. This is accomplished by mixing the EDC with a carboxyl containing molecule and adding sulfo-NHS .

Crosslinking Proteins to Carboxyl Coated Beads or Surfaces

EDC is used to crosslink proteins to carboxyl coated beads or surfaces. This is useful in various applications such as bioassays and diagnostics .

Antibodies Immunoconjugates Preparation

EDC is used in the preparation of antibodies like immunoconjugates. These are antibodies that have been chemically combined with a substance such as a drug or a radioactive material .

properties

IUPAC Name |

3-(dimethylamino)-2,2-difluoropropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO.ClH/c1-8(2)3-5(6,7)4-9;/h9H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBMYKLOFVQPSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CO)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(dimethylamino)phenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593785.png)

![2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593794.png)

![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B2593800.png)

![N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2593801.png)

![N-cyclopentyl-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2593803.png)

![Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2593804.png)